BenchChemオンラインストアへようこそ!

Brevinin-2SHa antimicrobial peptide

antimicrobial peptide brevinin family Staphylococcus aureus

Brevinin-2SHa (also catalogued as Brevinin-2HSa, DRAMP ID DRAMP01953) is a 33-residue cationic antimicrobial peptide (AMP) belonging to the frog skin active peptide (FSAP) family, brevinin-2 subfamily. It was isolated from norepinephrine-stimulated skin secretions of the Hose's rock frog, Odorrana hosii (Boulenger, 1891), and structurally characterized by Conlon et al.

Molecular Formula
Molecular Weight
Cat. No. B1577703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2SHa antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2SHa Antimicrobial Peptide: Procurement-Relevant Identity, Source, and Physicochemical Profile


Brevinin-2SHa (also catalogued as Brevinin-2HSa, DRAMP ID DRAMP01953) is a 33-residue cationic antimicrobial peptide (AMP) belonging to the frog skin active peptide (FSAP) family, brevinin-2 subfamily [1]. It was isolated from norepinephrine-stimulated skin secretions of the Hose's rock frog, Odorrana hosii (Boulenger, 1891), and structurally characterized by Conlon et al. in 2008 [1]. The peptide bears the signature C-terminal cyclic heptapeptide 'rana box' domain formed by an intramolecular disulfide bond between Cys27 and Cys33 [2]. Its primary sequence is GLLDSLKNLAINAAKGAGQSVLNTLSCKLSKTC, with a calculated molecular mass of approximately 3,332.92 Da, a net charge of +3 at physiological pH, and a theoretical isoelectric point (pI) of 9.31 [3]. Brevinin-2SHa is commercially available from multiple peptide vendors in lyophilized form at purities typically ≥95%, intended exclusively for non-human research use .

Why Brevinin-2SHa Cannot Be Interchanged with Other Brevinin-2 Family Members: Sequence-Level Determinants of Differential Activity


The brevinin-2 peptide family encompasses a structurally diverse array of paralogous sequences from ranid frogs across Asia, Europe, and North America, and single-residue substitutions have been experimentally demonstrated to produce drastic changes in antimicrobial potency, target selectivity, and host-cell toxicity [1]. Within the same skin secretion of Odorrana hosii, the co-occurring brevinin-1HSa (a brevinin-1 family member) is 6-fold more potent against Staphylococcus aureus (MIC = 3 µM vs. 18 µM) than brevinin-2SHa, while brevinin-2SHa differs from its closest brevinin-2 homolog brevinin-2HS2 (from Odorrana hainanensis) at over 20 of 33 amino acid positions despite sharing the rana box motif [1][2]. A systematic structure–activity relationship review of the brevinin superfamily has established that net charge, hydrophobicity, amphipathicity, and helicity each independently modulate antimicrobial and hemolytic activity, meaning that even apparently minor sequence divergence can substantially alter the therapeutic profile [3]. Consequently, generic substitution of one brevinin-2 peptide for another—without sequence-level verification and matched biological characterization—invalidates cross-study comparisons and risks misattributing functional properties.

Brevinin-2SHa Evidence Guide: Quantitative Differentiation Against Closest Peptide Analogs


Gram-Positive Potency: Brevinin-2SHa vs. Brevinin-1HSa from the Same Host Species and Study

In the original isolation and characterization study by Conlon et al. (2008), brevinin-2SHa was tested alongside seven other peptides purified from the same skin secretion sample of Odorrana hosii [1]. Against the Gram-positive reference strain Staphylococcus aureus ATCC 25923, brevinin-2SHa exhibited an MIC of 18 µM, whereas brevinin-1HSa—a brevinin-1 family peptide from the identical secretion—achieved an MIC of 3 µM, representing a 6-fold higher potency for the brevinin-1 family member [1]. This intra-study, intra-species comparison demonstrates that brevinin-2SHa and brevinin-1HSa are functionally non-redundant despite their co-occurrence, and that brevinin-2SHa occupies a moderate-potency niche within the AMP arsenal of O. hosii [1]. The brevinin-1HSa data serve as a same-study internal benchmark, eliminating inter-laboratory variability as a confounding factor [1].

antimicrobial peptide brevinin family Staphylococcus aureus MIC comparison Odorrana hosii

Gram-Negative Activity: Brevinin-2SHa vs. Brevinin-1HSa — Differential Selectivity Ratio

Against the Gram-negative reference strain Escherichia coli ATCC 25726, brevinin-2SHa demonstrated an MIC of 36 µM, compared with brevinin-1HSa at 24 µM in the same study [1]. The Gram-positive-to-Gram-negative MIC ratio for brevinin-2SHa is 18/36 = 0.50 (i.e., 2-fold preference for Gram-positive targets), whereas brevinin-1HSa exhibits a ratio of 3/24 = 0.125 (an 8-fold Gram-positive preference) [1]. This differential selectivity profile—brevinin-2SHa being relatively more balanced across the Gram stain boundary than brevinin-1HSa—is attributable to structural differences between the brevinin-1 and brevinin-2 subfamilies, including the distinct C-terminal disulfide bond architecture (Cys18-Cys24 in brevinin-1HSa vs. Cys27-Cys33 in brevinin-2SHa) [2].

Gram-negative bacteria Escherichia coli MIC ratio selectivity profile amphibian AMP

Closest Brevinin-2 Homolog Comparison: Brevinin-2SHa vs. Brevinin-2HS2 — Sequence Divergence and Spectrum Differences

The closest structurally characterized brevinin-2 homolog to brevinin-2SHa is brevinin-2HS2 (DRAMP01986, from Odorrana hainanensis / Huia schmackeri), a 33-residue peptide also possessing the C-terminal rana box [1][2]. Despite their shared subfamily classification, the sequences differ at approximately 23 of 33 amino acid positions (~30% identity), resulting in divergent biological profiles [1][3]. Against S. aureus ATCC 25923, the two peptides show comparable potency (brevinin-2SHa MIC = 18 µM; brevinin-2HS2 MIC = 19 µM) [1][2]. However, brevinin-2HS2 has been characterized against a broader panel including antifungal activity against Candida albicans ATCC 2002 (MIC = 19 µM) and the mould 090223 (MIC = 37.5 µM), whereas no antifungal data exist for brevinin-2SHa in the primary literature [2]. Critically, brevinin-2HS2 has a reported hemolytic LC50 of 300 µM against human erythrocytes, yielding a therapeutic index (LC50/MIC_S.aureus) of approximately 15.8; no hemolytic data have been published for brevinin-2SHa [1][2]. This data gap means that procurement of brevinin-2SHa for any study requiring therapeutic index calculation must include de novo hemolytic characterization.

brevinin-2HS2 antifungal activity sequence alignment hemolytic activity cross-species comparison

Physicochemical Class Comparison: Brevinin-2SHa Exhibits a Moderate Cationicity-Hydrophobicity Profile Distinct from Highly Cationic and Highly Hemolytic Family Members

Within the broader brevinin-2 family, the relationship between net positive charge and hemolytic toxicity is well-established: increasing cationicity generally enhances antimicrobial potency but can also elevate mammalian cell toxicity when accompanied by increased hydrophobicity or amphipathicity [1]. Brevinin-2SHa possesses a net charge of +3 and a hydrophobicity (GRAVY) of 0.261 [2]. In comparison, brevinin-2PRb from Rana pirica carries a net charge of +5 and hydrophobicity of 0.145, with a measured HC50 of 65 µM against human erythrocytes [3]. At the opposite extreme, brevinin-2OS (from O. schmackeri) exhibits an HC50 of 10.44 µM—representing strong hemolytic activity—linked to its higher hydrophobicity (GRAVY ~0.454) [4]. Brevinin-2SHa's moderate +3 net charge and intermediate hydrophobicity suggest a profile that may balance Gram-positive/Gram-negative activity with potentially lower hemolytic risk relative to highly cationic or highly hydrophobic brevinin-2 peptides, although direct hemolytic data for brevinin-2SHa are absent and must be experimentally determined [1][2].

net charge hydrophobicity hemolytic activity structure-activity relationship therapeutic index

Structural Determinant: The C-Terminal Rana Box Distinguishes Brevinin-2SHa from Brevinin-2-Related Peptide (B2RP) Lacking This Domain

Brevinin-2SHa possesses the signature C-terminal cyclic heptapeptide 'rana box' domain formed by a Cys27–Xaa₄–Cys33 intramolecular disulfide bond [1]. This structural feature distinguishes it from brevinin-2-related peptide (B2RP; GIWDTIKSMGKVFAGKILQNL-NH₂), a 21-residue linear peptide from Lithobates septentrionalis that shares sequence similarity with the brevinin-2 family N-terminal region but completely lacks the C-terminal cyclic domain [2]. The rana box has been experimentally demonstrated to be a primary determinant of hemolytic toxicity in the brevinin-2 scaffold: removal of the rana box from brevinin-2OS (a related peptide from O. schmackeri) reduced hemolysis substantially while maintaining antimicrobial activity, and the engineered rana-box-deleted analogue [D-Leu²]B2OS(1-22)-NH₂ achieved a >22-fold improvement in therapeutic index against Gram-positive bacteria [3]. While brevinin-2SHa lacks direct hemolytic characterization, the presence of the intact rana box places it structurally among the cyclic brevinin-2 peptides for which this domain is a critical pharmacological determinant [1].

rana box disulfide bond C-terminal cyclic domain B2RP structural stability

Species-Specific Phylogenetic Position: Brevinin-2SHa from Odorrana hosii as a Distinct Molecular Entity in Asian Ranid AMP Evolution

Cladistic analysis based on the amino acid sequences of brevinin-2 peptides from Asian frogs, performed by Conlon et al. (2008), provides evidence for a sister taxon relationship between Odorrana hosii (the source of brevinin-2SHa) and Odorrana livida, distinct from the clade containing Hylarana picturata and Hylarana guentheri [1]. This phylogenetic placement means that brevinin-2SHa carries a species-specific sequence signature that reflects the evolutionary trajectory of the O. hosii lineage [1]. Subsequent studies on Odorrana ishikawae peptides confirmed that peptide primary structures from Asian odorous frogs suggest close relationships specifically with O. grahami and O. hosii, further supporting the use of brevinin-2SHa as a molecular marker for the O. hosii–O. livida–O. grahami species group [2]. In contrast, brevinin-2HS2 has been identified from both Huia schmackeri and O. hainanensis, indicating a different phylogenetic distribution [3]. For researchers conducting comparative evolutionary or taxonomic studies within Ranidae, brevinin-2SHa provides a sequence-anchored reference point that is uniquely tied to the Malaysian O. hosii lineage.

Odorrana hosii phylogenetics brevinin-2 evolution species marker Malaysian frog

Brevinin-2SHa: Evidence-Backed Research and Procurement Application Scenarios


Comparative Structure–Activity Relationship (SAR) Studies Within the Odorrana hosii Antimicrobial Peptide Arsenal

Brevinin-2SHa is the most appropriate brevinin-2 family peptide for SAR studies focused on the O. hosii skin secretion system, because it is one of two brevinin-2 peptides co-isolated and characterized alongside brevinin-1HSa, esculentin-1, esculentin-2, and nigrocin-2 peptides from the identical secretion sample in the foundational Conlon et al. (2008) study [1]. Its MIC of 18 µM against S. aureus ATCC 25923 and 36 µM against E. coli ATCC 25726, measured under uniform experimental conditions, provide a directly comparable intra-study dataset for investigating how sequence variation between brevinin-1 and brevinin-2 subfamilies modulates target selectivity [1]. The sequence GLLDSLKNLAINAAKGAGQSVLNTLSCKLSKTC, with its Cys27-Cys33 rana box, serves as a native scaffold for mutagenesis studies probing the contribution of individual residues to potency and membrane interaction [2].

Phylogenetic and Evolutionary Studies of Antimicrobial Peptide Diversification in Asian Ranidae

Brevinin-2SHa serves as a sequence-defined molecular marker for the Odorrana hosii lineage within the Asian Odorrana radiation [1]. The cladistic analysis of brevinin-2 amino acid sequences published by Conlon et al. (2008) places O. hosii as a sister taxon to O. livida, and this relationship is corroborated by subsequent peptide characterization from O. ishikawae [2]. Researchers conducting comparative phylogenomic studies of amphibian innate immunity should procure brevinin-2SHa—not brevinin-2HS2 or other brevinin-2 peptides—when O. hosii is the species of interest, as substitution would introduce confounding sequence variation (approximately 70% divergence from brevinin-2HS2) that obscures lineage-specific evolutionary signals [1][3].

Mechanistic Studies of the C-Terminal Rana Box Domain in Membrane Interaction and Toxicity

The presence of the intact C-terminal rana box (Cys27–Xaa₄–Cys33 disulfide bond) in brevinin-2SHa makes it a suitable native scaffold for investigating the role of this structural domain in eukaryotic membrane toxicity [1]. Recent engineering studies on the related peptide brevinin-2OS have demonstrated that removal of the rana box can reduce hemolytic activity by more than 10-fold while preserving antimicrobial potency, establishing the rana box as a critical pharmacological determinant separable from antimicrobial function [2]. Brevinin-2SHa, with its moderate net charge (+3) and intermediate hydrophobicity (GRAVY 0.261), offers a distinct starting point—compared to the more hydrophobic brevinin-2OS (GRAVY ~0.454)—for structure–toxicity relationship studies of the rana box motif [1][3]. However, users must independently establish the baseline hemolytic profile of wild-type brevinin-2SHa, as this parameter has not been reported in the primary literature [1].

Biological Reagent for Gram-Positive/Gram-Negative Dual-Activity Antimicrobial Peptide Screening Panels

Brevinin-2SHa exhibits confirmed antibacterial activity against both a Gram-positive reference strain (S. aureus ATCC 25923, MIC = 18 µM) and a Gram-negative reference strain (E. coli ATCC 25726, MIC = 36 µM) in a single peer-reviewed study [1]. Its Gram-positive-to-Gram-negative selectivity ratio of 0.50 (i.e., approximately 2-fold preference for Gram-positive targets) provides a defined, reproducible activity profile suitable for inclusion as a brevinin-2 family reference compound in multi-peptide antimicrobial screening panels [1]. Procurement of brevinin-2SHa for this purpose is supported by commercial availability at >95% purity with documented sequence and disulfide bond confirmation from multiple vendors [2]. Researchers should note that antifungal activity has not been tested for this peptide, and data on activity against multidrug-resistant clinical isolates are absent; these limitations should be factored into panel design [1].

Quote Request

Request a Quote for Brevinin-2SHa antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.